![molecular formula C13H11NOS B073915 10H-Phenothiazine, 1-methoxy- CAS No. 1576-70-1](/img/structure/B73915.png)
10H-Phenothiazine, 1-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine, 1-methoxy-, also known as methoxypromazine, is a chemical compound that belongs to the group of phenothiazine derivatives. It has been widely used in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine, 1-methoxy-, involves its ability to bind to various receptors in the brain such as dopamine receptors and serotonin receptors. This binding leads to the modulation of neurotransmitter release and reuptake, which ultimately affects the functioning of the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 10H-Phenothiazine, 1-methoxy-, include the inhibition of dopamine and serotonin reuptake, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the sedative and antipsychotic effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 10H-Phenothiazine, 1-methoxy-, in lab experiments is its ability to modulate neurotransmitter release and reuptake, which makes it a useful tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of 10H-Phenothiazine, 1-methoxy-, in scientific research. One of these directions is the investigation of its potential use in the treatment of various neurological disorders such as schizophrenia and Parkinson's disease. Another direction is the development of new derivatives of this compound that have improved pharmacological properties.
Conclusion
In conclusion, 10H-Phenothiazine, 1-methoxy-, is a useful tool for investigating various biological processes due to its ability to modulate neurotransmitter release and reuptake. Its biochemical and physiological effects make it a promising candidate for the treatment of various neurological disorders. However, its potential toxicity should be taken into consideration when using it in lab experiments.
Synthesemethoden
The synthesis of 10H-Phenothiazine, 1-methoxy-, involves the reaction of 1-methoxy-4-methylpiperazine with 2-chloro-10H-phenothiazine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine, 1-methoxy-, has been widely used in scientific research as a tool to investigate various biological processes such as dopamine receptor signaling and membrane transport. It has also been used to study the effects of different drugs on the central nervous system.
Eigenschaften
CAS-Nummer |
1576-70-1 |
---|---|
Molekularformel |
C13H11NOS |
Molekulargewicht |
229.3 g/mol |
IUPAC-Name |
1-methoxy-10H-phenothiazine |
InChI |
InChI=1S/C13H11NOS/c1-15-10-6-4-8-12-13(10)14-9-5-2-3-7-11(9)16-12/h2-8,14H,1H3 |
InChI-Schlüssel |
ROGKOUKGHMDPLN-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC=C1)SC3=CC=CC=C3N2 |
Kanonische SMILES |
COC1=C2C(=CC=C1)SC3=CC=CC=C3N2 |
Andere CAS-Nummern |
1576-70-1 |
Synonyme |
1-Methoxy-10H-phenothiazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.